N-[4-(1-benzofuran-2-carbonylamino)-3-methylphenyl]pyridine-2-carboxamide
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Overview
Description
N-[4-(1-benzofuran-2-carbonylamino)-3-methylphenyl]pyridine-2-carboxamide is a complex organic compound that features a benzofuran ring, a pyridine ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-carbonylamino)-3-methylphenyl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the reaction of 2-acetylbenzofuran with isatin under basic conditions to form the benzofuran ring . Subsequent steps include the introduction of the pyridine ring and the formation of the amide linkage through coupling reactions using reagents like ethyl-(N,N-dimethylamino)propyl carbodiimide hydrochloride (EDC.HCl) .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-carbonylamino)-3-methylphenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of nitro groups can produce amines .
Scientific Research Applications
N-[4-(1-benzofuran-2-carbonylamino)-3-methylphenyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its potential therapeutic effects in treating diseases like tuberculosis and cancer.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-carbonylamino)-3-methylphenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it could interfere with cellular signaling pathways in cancer cells, inducing apoptosis and inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- N-(4-(aminocarbonyl)phenyl)-1-benzofuran-2-carboxamide
- N-(4-(1-benzofuran-2-ylcarbonyl)phenyl)nicotinamide
Uniqueness
What sets N-[4-(1-benzofuran-2-carbonylamino)-3-methylphenyl]pyridine-2-carboxamide apart is its unique combination of a benzofuran ring and a pyridine ring, which may confer distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-carbonylamino)-3-methylphenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-14-12-16(24-21(26)18-7-4-5-11-23-18)9-10-17(14)25-22(27)20-13-15-6-2-3-8-19(15)28-20/h2-13H,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHJXYHOTJFWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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